Cas no 2227981-03-3 (tert-butyl 3-(3S)-3-hydroxybutylpiperidine-1-carboxylate)

tert-butyl 3-(3S)-3-hydroxybutylpiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-(3S)-3-hydroxybutylpiperidine-1-carboxylate
- 2227981-03-3
- EN300-1883032
- tert-butyl 3-[(3S)-3-hydroxybutyl]piperidine-1-carboxylate
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- Inchi: 1S/C14H27NO3/c1-11(16)7-8-12-6-5-9-15(10-12)13(17)18-14(2,3)4/h11-12,16H,5-10H2,1-4H3/t11-,12?/m0/s1
- InChI Key: SVWYJXYGZGBYNQ-PXYINDEMSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC(CC[C@H](C)O)C1)=O
Computed Properties
- Exact Mass: 257.19909372g/mol
- Monoisotopic Mass: 257.19909372g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8Ų
- XLogP3: 2.3
tert-butyl 3-(3S)-3-hydroxybutylpiperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1883032-0.5g |
tert-butyl 3-[(3S)-3-hydroxybutyl]piperidine-1-carboxylate |
2227981-03-3 | 0.5g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1883032-10.0g |
tert-butyl 3-[(3S)-3-hydroxybutyl]piperidine-1-carboxylate |
2227981-03-3 | 10g |
$5652.0 | 2023-05-23 | ||
Enamine | EN300-1883032-0.25g |
tert-butyl 3-[(3S)-3-hydroxybutyl]piperidine-1-carboxylate |
2227981-03-3 | 0.25g |
$1209.0 | 2023-09-18 | ||
Enamine | EN300-1883032-10g |
tert-butyl 3-[(3S)-3-hydroxybutyl]piperidine-1-carboxylate |
2227981-03-3 | 10g |
$5652.0 | 2023-09-18 | ||
Enamine | EN300-1883032-1.0g |
tert-butyl 3-[(3S)-3-hydroxybutyl]piperidine-1-carboxylate |
2227981-03-3 | 1g |
$1315.0 | 2023-05-23 | ||
Enamine | EN300-1883032-1g |
tert-butyl 3-[(3S)-3-hydroxybutyl]piperidine-1-carboxylate |
2227981-03-3 | 1g |
$1315.0 | 2023-09-18 | ||
Enamine | EN300-1883032-5g |
tert-butyl 3-[(3S)-3-hydroxybutyl]piperidine-1-carboxylate |
2227981-03-3 | 5g |
$3812.0 | 2023-09-18 | ||
Enamine | EN300-1883032-0.1g |
tert-butyl 3-[(3S)-3-hydroxybutyl]piperidine-1-carboxylate |
2227981-03-3 | 0.1g |
$1157.0 | 2023-09-18 | ||
Enamine | EN300-1883032-0.05g |
tert-butyl 3-[(3S)-3-hydroxybutyl]piperidine-1-carboxylate |
2227981-03-3 | 0.05g |
$1104.0 | 2023-09-18 | ||
Enamine | EN300-1883032-2.5g |
tert-butyl 3-[(3S)-3-hydroxybutyl]piperidine-1-carboxylate |
2227981-03-3 | 2.5g |
$2576.0 | 2023-09-18 |
tert-butyl 3-(3S)-3-hydroxybutylpiperidine-1-carboxylate Related Literature
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
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Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
Additional information on tert-butyl 3-(3S)-3-hydroxybutylpiperidine-1-carboxylate
Introduction to Tert-butyl 3-(3S)-3-hydroxybutylpiperidine-1-carboxylate (CAS No. 2227981-03-3)
Tert-butyl 3-(3S)-3-hydroxybutylpiperidine-1-carboxylate, a compound with the CAS number 2227981-03-3, is a significant molecule in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of tert-butyl 3-(3S)-3-hydroxybutylpiperidine-1-carboxylate, particularly its chiral center and hydroxyl group, make it a valuable scaffold for designing novel pharmacological agents.
The piperidine ring is a common motif in many bioactive molecules, contributing to their binding affinity and specificity towards biological targets. In particular, the presence of a stereocenter at the 3-position of the piperidine ring, as seen in this compound, allows for the exploration of enantiomeric effects, which can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The tert-butyl group at the 1-position provides steric hindrance, which can enhance the metabolic stability and oral bioavailability of the molecule.
The hydroxyl group at the 3-position adds another layer of complexity to the compound's interactions with biological systems. Hydroxyl groups are known to participate in hydrogen bonding, both as donors and acceptors, which can be crucial for achieving optimal binding affinity to protein targets. Additionally, the hydroxyl group can undergo various chemical modifications, such as etherification or esterification, to tailor the properties of the molecule for specific applications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict and analyze the interactions of tert-butyl 3-(3S)-3-hydroxybutylpiperidine-1-carboxylate with biological targets with high precision. These tools have been instrumental in identifying potential lead compounds for various therapeutic indications, including central nervous system disorders, cardiovascular diseases, and infectious diseases. The ability to rapidly screen large libraries of compounds has accelerated the drug discovery process significantly.
In addition to its potential as a lead compound, tert-butyl 3-(3S)-3-hydroxybutylpiperidine-1-carboxylate has also been explored as an intermediate in synthetic chemistry. The unique structural features of this compound make it a versatile building block for constructing more complex molecules. For instance, the chiral center at the 3-position can be used as a handle for further derivatization, allowing chemists to explore different stereoisomers and their respective biological activities.
The synthesis of chiral piperidine derivatives like tert-butyl 3-(3S)-3-hydroxybutylpiperidine-1-carboxylate often involves multi-step organic reactions that require careful optimization. Recent research has focused on developing more efficient and sustainable synthetic routes, including catalytic methods that minimize waste and improve yield. These advancements have not only made the production of such compounds more cost-effective but also more environmentally friendly.
The biological activity of tert-butyl 3-(3S)-3-hydroxybutylpiperidine-1-carboxylate has been extensively studied in various preclinical models. Initial studies have shown promising results in terms of its ability to modulate neurotransmitter receptors and ion channels. These findings suggest that this compound could be a valuable candidate for treating neurological disorders such as depression, anxiety, and epilepsy. Further research is needed to fully elucidate its mechanism of action and potential side effects.
The development of novel drug candidates often involves rigorous testing in vitro and in vivo to assess their safety and efficacy. The use of high-throughput screening technologies has allowed researchers to rapidly evaluate thousands of compounds for their potential therapeutic value. This approach has been particularly useful in identifying new leads for diseases that are difficult to treat with existing medications.
The role of stereochemistry in drug design cannot be overstated. The enantiomers of a compound can exhibit vastly different biological activities due to their distinct interactions with biological targets. In the case of tert-butyl 3-(3S)-3-hydroxybutylpiperidine-1-carboxylate, understanding its stereochemical properties is crucial for optimizing its pharmacological profile. Recent advances in asymmetric synthesis have made it possible to produce enantiomerically pure forms of complex molecules like this one.
The future prospects for tert-butyl 3-(3S)-3-hydroxybutylpiperidine-1-carboxylate are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical trials and eventually into new treatments for patients worldwide. The continued exploration of this compound holds great potential for advancing our understanding of disease mechanisms and developing innovative therapeutic strategies.
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